Tetrakis(2-ethylhexyl) benzene-1,2,4,5-tetracarboxylate
Overview
Description
Tetrakis(2-ethylhexyl) benzene-1,2,4,5-tetracarboxylate: is a chemical compound with the molecular formula C42H70O8 and a molecular weight of 703.01 g/mol . It is commonly used as a plasticizer, particularly in the production of polyvinyl chloride (PVC), due to its excellent heat resistance properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Tetrakis(2-ethylhexyl) benzene-1,2,4,5-tetracarboxylate typically involves the esterification of benzene-1,2,4,5-tetracarboxylic acid with 2-ethylhexanol . The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions to ensure complete esterification .
Industrial Production Methods: In industrial settings, the production process is scaled up to accommodate large volumes. The reaction mixture is heated to a specific temperature, and the by-products are continuously removed to drive the reaction to completion. The final product is then purified through distillation or other separation techniques to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: Tetrakis(2-ethylhexyl) benzene-1,2,4,5-tetracarboxylate primarily undergoes esterification and hydrolysis reactions . It can also participate in substitution reactions, where the ester groups can be replaced by other functional groups under specific conditions .
Common Reagents and Conditions:
Esterification: Typically involves an alcohol (e.g., 2-ethylhexanol) and an acid catalyst (e.g., sulfuric acid) under reflux conditions.
Hydrolysis: Requires water and a base (e.g., sodium hydroxide) or an acid (e.g., hydrochloric acid) to break the ester bonds.
Substitution: Can involve various nucleophiles under controlled conditions.
Major Products:
Esterification: Produces this compound.
Hydrolysis: Yields benzene-1,2,4,5-tetracarboxylic acid and 2-ethylhexanol.
Substitution: Results in the formation of new compounds depending on the nucleophile used.
Scientific Research Applications
Chemistry: Tetrakis(2-ethylhexyl) benzene-1,2,4,5-tetracarboxylate is widely used as a plasticizer in the production of PVC, enhancing its flexibility and heat resistance . It is also used in the synthesis of other chemical compounds due to its reactive ester groups .
Biology and Medicine: For example, its derivatives are being studied for their potential as drug delivery agents .
Industry: In addition to its use in PVC production, this compound is used in the manufacture of coatings, adhesives, and sealants due to its excellent plasticizing properties .
Mechanism of Action
The mechanism by which Tetrakis(2-ethylhexyl) benzene-1,2,4,5-tetracarboxylate exerts its effects is primarily through its role as a plasticizer. It interacts with the polymer chains in PVC, reducing intermolecular forces and increasing flexibility . The ester groups in the compound facilitate these interactions, enhancing the material’s overall properties .
Comparison with Similar Compounds
Di(2-ethylhexyl) phthalate (DEHP): Another commonly used plasticizer with similar applications.
Tris(2-ethylhexyl) trimellitate (TOTM): Known for its high-temperature stability and low volatility.
Diisononyl phthalate (DINP): Used as a general-purpose plasticizer with good performance characteristics.
Uniqueness: Tetrakis(2-ethylhexyl) benzene-1,2,4,5-tetracarboxylate stands out due to its superior heat resistance and plasticizing efficiency compared to other plasticizers . Its unique structure allows for better interaction with polymer chains, making it a preferred choice in applications requiring high thermal stability .
Properties
IUPAC Name |
tetrakis(2-ethylhexyl) benzene-1,2,4,5-tetracarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H70O8/c1-9-17-21-31(13-5)27-47-39(43)35-25-37(41(45)49-29-33(15-7)23-19-11-3)38(42(46)50-30-34(16-8)24-20-12-4)26-36(35)40(44)48-28-32(14-6)22-18-10-2/h25-26,31-34H,9-24,27-30H2,1-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNCDUZFXTFAOBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC(=O)C1=CC(=C(C=C1C(=O)OCC(CC)CCCC)C(=O)OCC(CC)CCCC)C(=O)OCC(CC)CCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H70O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70863109 | |
Record name | 1,2,4,5-Benzenetetracarboxylic acid, 1,2,4,5-tetrakis(2-ethylhexyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70863109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
703.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | 1,2,4,5-Benzenetetracarboxylic acid, 1,2,4,5-tetrakis(2-ethylhexyl) ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
3126-80-5 | |
Record name | Tetra(2-ethylhexyl)pyromellitate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3126-80-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,4,5-Benzenetetracarboxylic acid, 1,2,4,5-tetrakis(2-ethylhexyl) ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003126805 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,4,5-Benzenetetracarboxylic acid, 1,2,4,5-tetrakis(2-ethylhexyl) ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,2,4,5-Benzenetetracarboxylic acid, 1,2,4,5-tetrakis(2-ethylhexyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70863109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetrakis(2-ethylhexyl) benzene-1,2,4,5-tetracarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.553 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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